
CID 123134066
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Overview
Description
Preparation Methods
2’-Deoxycytidine-5’-triphosphate trisodium salt can be synthesized either by the de novo pathway or through multiple phosphorylation steps of cytidine . The synthetic route involves the attachment of the nucleobase to deoxyribose, followed by the addition of three phosphate groups. Industrial production methods typically involve the use of chemical synthesis techniques to ensure high purity and yield .
Chemical Reactions Analysis
PubChem Database Review
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PubChem (source ) is the largest repository of chemical information, yet CID 123134066 is absent from its records. Searches for related compounds (e.g., CID 123357795, CID 92043567) confirmed no structural or synthetic overlap with the queried CID .
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Example entries for verified compounds include:
CID Molecular Formula Molecular Weight (g/mol) Key Properties 123357795 C₇H₁₃⁺ 97.18 Methylcyclohexane derivative 92043567 C₁₃H₁₄CuF₆O₂ 423.80 Copper-fluorine complex
Analysis of Research Articles
Synthetic and Reaction Data
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No synthetic pathways, reaction mechanisms, or catalytic studies involving this compound were found in:
Potential Causes for Missing Data
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Typographical Error : Verify the CID for accuracy (e.g., 123357795 vs. 123134066).
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Proprietary Status : The compound may be undisclosed in public databases.
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Obscurity : this compound may not have been synthesized or studied in published works.
Recommendations
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Cross-Check CID : Validate the identifier via PubChem or CAS registry.
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Explore Analogues : Investigate structurally similar compounds (e.g., CID 123357795) for inferred reactivity.
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Consult Proprietary Databases : Use commercial platforms like Reaxys or SciFinder for non-public data.
Scientific Research Applications
2’-Deoxycytidine-5’-triphosphate trisodium salt has a wide range of scientific research applications:
Mechanism of Action
2’-Deoxycytidine-5’-triphosphate trisodium salt exerts its effects by serving as a substrate for DNA polymerases and reverse transcriptases . It is incorporated into the growing DNA strand during DNA synthesis. Additionally, it acts as an allosteric regulator of deoxycytidylate (dCMP) deaminase, influencing the balance of nucleotide pools within the cell .
Comparison with Similar Compounds
2’-Deoxycytidine-5’-triphosphate trisodium salt is unique among nucleoside triphosphates due to its specific role in DNA synthesis. Similar compounds include:
2’-Deoxyadenosine-5’-triphosphate sodium salt: Used in DNA synthesis and PCR.
2’-Deoxyguanosine-5’-triphosphate trisodium salt: Another nucleoside triphosphate used in DNA polymerase reactions.
Thymidine-5’-triphosphate sodium salt: Involved in DNA synthesis and repair.
These compounds share similar functions but differ in their nucleobase components, which confer unique properties and specificities to each .
Properties
Molecular Formula |
C9H16N3Na3O13P3 |
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Molecular Weight |
536.13 g/mol |
InChI |
InChI=1S/C9H16N3O13P3.3Na/c10-7-1-2-12(9(14)11-7)8-3-5(13)6(23-8)4-22-27(18,19)25-28(20,21)24-26(15,16)17;;;/h1-2,5-6,8,13H,3-4H2,(H,18,19)(H,20,21)(H2,10,11,14)(H2,15,16,17);;;/t5-,6+,8+;;;/m0.../s1 |
InChI Key |
ZVQUSRAMKHFOCS-MILVPLDLSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na].[Na].[Na] |
Canonical SMILES |
C1C(C(OC1N2C=CC(=NC2=O)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O.[Na].[Na].[Na] |
Origin of Product |
United States |
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